Cas no 5632-13-3 (Quinolin-4-ylmethanamine)
Quinolin-4-ylmethanamine Chemical and Physical Properties
Names and Identifiers
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- Quinolin-4-ylmethanamine
- 4-Aminomethyl quinoline hydrochloride
- Quinolin-4-ylmethyl-amine
- (quinolin-4-ylmethyl)amine(SALTDATA: 1.98HCl)
- 1-quinolin-4-ylmethanamine
- 2-BENZOTHIOAZOLEACETONITRILE
- 4-Aminomethylquinoline
- 4-quinolinemethanamine
- C-[4]quinolyl-methylamine
- C-QUINOLIN-4-YL-METHYLAMINE
- C-QUINOLIN-4-YL-METHYLAMINE HYDROCHLORIDE
- lepidylamine
- Quinolin-4-ylmethanamine hydrochloride
- Quinolin-4-ylmethyl-amide
- quinolin-4-ylmethylamine
- Quinoline,4-(aminomethyl)- (8CI)
- 1-(Quinolin-4-yl)methanamine
- 4-(Aminomethyl)quinoline
- [(Quinolin-4-yl)methyl]amine
- a-Aminolepidine
- CS-0270252
- BVQGQPVMVBOTID-UHFFFAOYSA-N
- CHEMBL4060123
- (quinolin-4-ylmethyl)amine
- 5632-13-3
- (Quinolin-4-yl)methanamine
- A8084
- SCHEMBL263790
- AB11064
- quinolin-4-yl-methanamine
- FT-0647866
- BDBM50232695
- EN300-99439
- BB 0260233
- 4-aminomethylquinoline, AldrichCPR
- AKOS011621686
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- MDL: MFCD02179262
- Inchi: 1S/C10H10N2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7,11H2
- InChI Key: BVQGQPVMVBOTID-UHFFFAOYSA-N
- SMILES: N1C=CC(CN)=C2C=CC=CC=12
Computed Properties
- Exact Mass: 158.08400
- Monoisotopic Mass: 158.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- Color/Form: NA
- Density: 1.3±0.1 g/cm3
- Boiling Point: 329.6±25.0 °C at 760 mmHg
- Flash Point: 142.1±19.6 °C
- PSA: 38.91000
- LogP: 2.39380
Quinolin-4-ylmethanamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 25
- Safety Instruction: 45
-
Hazardous Material Identification:
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
Quinolin-4-ylmethanamine Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Quinolin-4-ylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 040480-250mg |
4-Aminomethyl quinoline hydrochloride |
5632-13-3 | 95% | 250mg |
£56.00 | 2022-03-01 | |
| Fluorochem | 040480-1g |
4-Aminomethyl quinoline hydrochloride |
5632-13-3 | 95% | 1g |
£136.00 | 2022-03-01 | |
| Fluorochem | 040480-5g |
4-Aminomethyl quinoline hydrochloride |
5632-13-3 | 95% | 5g |
£344.00 | 2022-03-01 | |
| Fluorochem | 040480-10g |
4-Aminomethyl quinoline hydrochloride |
5632-13-3 | 95% | 10g |
£569.00 | 2022-03-01 | |
| Chemenu | CM224996-1g |
Quinolin-4-ylmethanamine |
5632-13-3 | 95% | 1g |
$338 | 2021-08-04 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0331-1g |
C-Quinolin-4-yl-methylamine |
5632-13-3 | 96% | 1g |
1017.65CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0331-5g |
C-Quinolin-4-yl-methylamine |
5632-13-3 | 96% | 5g |
4028.2CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0331-25g |
C-Quinolin-4-yl-methylamine |
5632-13-3 | 96% | 25g |
19420.17CNY | 2021-05-08 | |
| Chemenu | CM224996-1g |
Quinolin-4-ylmethanamine |
5632-13-3 | 95% | 1g |
$381 | 2023-01-02 | |
| Alichem | A189004553-5g |
Quinolin-4-ylmethanamine |
5632-13-3 | 95% | 5g |
$1900.00 | 2023-09-01 |
Quinolin-4-ylmethanamine Suppliers
Quinolin-4-ylmethanamine Related Literature
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Qiang Zheng,Puying Luo,Yuqing Lin,Wenfan Chen,Xiuxiu Liu,Yadong Zhang,Qiuping Ding Org. Biomol. Chem. 2015 13 4657
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2. Formula index
Additional information on Quinolin-4-ylmethanamine
Unlocking the Potential of Quinolin-4-ylmethanamine (CAS No. 5632-13-3): A Versatile Chemical Building Block
In the realm of heterocyclic chemistry, Quinolin-4-ylmethanamine (CAS No. 5632-13-3) stands out as a structurally intriguing compound with diverse applications. This quinoline derivative, characterized by its amino-methyl functional group at the 4-position of the quinoline ring, has garnered significant attention from researchers and industry professionals alike. As synthetic methodologies advance and the demand for novel molecular scaffolds grows, understanding this compound's properties and potential becomes increasingly valuable.
The molecular structure of Quinolin-4-ylmethanamine combines the aromatic stability of the quinoline system with the reactivity of a primary amine. This unique combination makes it particularly useful as a pharmaceutical intermediate and a ligand precursor in coordination chemistry. Recent studies highlight its role in developing antimalarial agents, where the quinoline core has demonstrated historical significance. The compound's solubility profile and reactivity patterns make it suitable for various organic transformations, including condensation reactions and metal-catalyzed couplings.
From a synthetic perspective, Quinolin-4-ylmethanamine serves as a valuable chemical building block for constructing more complex molecular architectures. Its applications extend to materials science, where researchers explore its potential in creating organic semiconductors and luminescent materials. The compound's ability to coordinate with transition metals has opened new avenues in catalysis, particularly in developing asymmetric synthesis methodologies. These applications align with current research trends focusing on sustainable chemistry and atom-efficient processes.
The commercial availability of Quinolin-4-ylmethanamine has increased in recent years, reflecting growing demand from both academic and industrial sectors. Suppliers typically offer this compound with varying purity grades, from technical grade for bulk applications to high-purity versions for pharmaceutical research. Proper storage conditions—typically under inert atmosphere at controlled temperatures—ensure stability and prolong shelf life. Analytical techniques like HPLC and NMR spectroscopy are commonly employed for quality control and characterization purposes.
Recent advancements in green chemistry have influenced the production methods for Quinolin-4-ylmethanamine derivatives. Researchers are exploring more sustainable synthetic routes that minimize hazardous byproducts and reduce energy consumption. These developments respond to the chemical industry's increasing focus on environmentally friendly processes and align with global sustainability initiatives. The compound's versatility makes it particularly interesting for these innovative approaches.
In pharmacological research, the Quinolin-4-ylmethanamine scaffold continues to show promise. While not itself a drug substance, its structural features make it valuable for designing bioactive molecules targeting various disease pathways. Current investigations explore its potential in neurological applications, leveraging the quinoline nucleus's ability to cross biological membranes. These studies often focus on optimizing the compound's physicochemical properties to enhance drug-like characteristics while maintaining therapeutic efficacy.
The analytical characterization of Quinolin-4-ylmethanamine presents several interesting aspects. Spectroscopic techniques reveal distinct features that aid in identification and purity assessment. The compound's UV-Vis absorption profile, influenced by the conjugated quinoline system, finds applications in analytical method development. Mass spectrometry provides valuable information about fragmentation patterns, supporting structural elucidation efforts. These analytical properties contribute to the compound's utility in various research settings.
From a regulatory perspective, Quinolin-4-ylmethanamine falls under general chemical safety guidelines rather than specific controlled substance regulations. Standard laboratory safety protocols apply when handling this material, including proper ventilation and personal protective equipment. The compound's material safety data sheet (MSDS) provides detailed information about handling, storage, and disposal procedures, ensuring compliance with workplace safety standards.
Looking toward future applications, researchers are investigating the potential of Quinolin-4-ylmethanamine-based materials in emerging technologies. Its electronic properties make it interesting for optoelectronic devices, while its molecular recognition capabilities suggest potential in sensor development. The compound's adaptability to various chemical modifications positions it as a valuable tool in the ongoing search for novel functional materials with tailored properties.
In conclusion, Quinolin-4-ylmethanamine (CAS No. 5632-13-3) represents a versatile and valuable compound in modern chemical research and development. Its unique structural features, combined with diverse reactivity patterns, make it indispensable across multiple scientific disciplines. As research continues to uncover new applications and synthetic methodologies, this compound will likely maintain its importance in both academic and industrial settings, contributing to advancements in pharmaceuticals, materials science, and beyond.
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